molecular formula C18H20BrNO B12960126 3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine

3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine

Cat. No.: B12960126
M. Wt: 346.3 g/mol
InChI Key: UTBJVDUJXZJTCQ-UHFFFAOYSA-N
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Description

Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine is a synthetic organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a phenylcyclohexyl group attached via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine typically involves several steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Phenylcyclohexyl Group: The phenylcyclohexyl group is synthesized separately, often through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The brominated pyridine is then coupled with the phenylcyclohexyl group through an oxy-methyl linkage using a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-methylpyridine: Similar structure but with a methyl group instead of the phenylcyclohexyl group.

    2-bromo-3-phenylpyridine: Similar structure but with the phenyl group directly attached to the pyridine ring.

    4-bromo-2-phenylpyridine: Bromine atom at a different position on the pyridine ring.

Uniqueness

Rel-3-bromo-2-((((1s,4s)-4-phenylcyclohexyl)oxy)methyl)pyridine is unique due to the presence of the phenylcyclohexyl group attached via an oxy-methyl linkage, which can impart distinct chemical and biological properties compared to other bromopyridines.

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

3-bromo-2-[(4-phenylcyclohexyl)oxymethyl]pyridine

InChI

InChI=1S/C18H20BrNO/c19-17-7-4-12-20-18(17)13-21-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-7,12,15-16H,8-11,13H2

InChI Key

UTBJVDUJXZJTCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)OCC3=C(C=CC=N3)Br

Origin of Product

United States

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